4-Fluoronaphthalene-1,8-dicarboxylic acid
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Overview
Description
4-Fluoronaphthalene-1,8-dicarboxylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups at the 1 and 8 positions of the naphthalene ring, with a fluorine atom substituted at the 4 position. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoronaphthalene-1,8-dicarboxylic acid typically involves the fluorination of naphthalene derivatives followed by carboxylation. One common method starts with 1-fluoronaphthalene, which undergoes a series of reactions including halogenation, boration, and hydrolysis to yield the desired product . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthalene-1,8-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,8-dicarboxylic acid derivatives, while reduction can produce naphthalene-1,8-dimethanol .
Scientific Research Applications
4-Fluoronaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluoronaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its interaction with enzymes or receptors can modulate their activity, leading to specific physiological outcomes .
Comparison with Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.
4-Fluoronaphthalene-1-boronic acid: Similar in structure but with a boronic acid group instead of carboxylic acids, leading to different applications and reactivity
Uniqueness: 4-Fluoronaphthalene-1,8-dicarboxylic acid is unique due to the presence of both fluorine and carboxylic acid groups, which impart distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
16275-59-5 |
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Molecular Formula |
C12H7FO4 |
Molecular Weight |
234.18 g/mol |
IUPAC Name |
4-fluoronaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H7FO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)(H,16,17) |
InChI Key |
FDVPVNPKXXRQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)F |
Origin of Product |
United States |
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